4-Trimethylsilyl ethynyl benzaldehyde, also known as 4-((Trimethylsilyl)ethynyl)benzaldehyde, is an organic compound with the molecular formula and a molecular weight of 202.32 g/mol. This compound features a benzaldehyde group attached to an ethynyl group that is further substituted with a trimethylsilyl group. Its structure can be represented as follows:
The compound is characterized by its unique properties, including moderate solubility in organic solvents and a boiling point of approximately 262.1 °C . It is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
These reactions make it a valuable building block in synthetic organic chemistry.
Several methods exist for synthesizing 4-Trimethylsilyl ethynyl benzaldehyde. Common approaches include:
These methods demonstrate versatility in synthetic approaches, allowing for modifications based on available reagents.
4-Trimethylsilyl ethynyl benzaldehyde serves multiple roles in various fields:
Studies on the interactions of 4-Trimethylsilyl ethynyl benzaldehyde with other compounds have shown its potential to inhibit specific enzymes involved in drug metabolism. For example, its inhibition of CYP1A2 could influence the pharmacokinetics of co-administered drugs, making it significant for drug-drug interaction studies . Further research is needed to fully elucidate its interaction profile.
Several compounds share structural similarities with 4-Trimethylsilyl ethynyl benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-((Trimethylsilyl)ethynyl)phenol | 88075-18-7 | 0.68 |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | 478169-68-5 | 0.67 |
((4-Iodophenyl)ethynyl)trimethylsilane | 134856-58-9 | 0.65 |
3-((Trimethylsilyl)ethynyl)aniline | 110598-30-6 | 0.65 |
While these compounds share structural features, 4-Trimethylsilyl ethynyl benzaldehyde's distinct aldehyde functionality combined with the trimethylsilyl group sets it apart, allowing for unique reactivity patterns not found in other similar compounds. Its specific applications in organic synthesis and potential biological activity further enhance its uniqueness within this class of compounds.